1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C22H17ClN2O2 and its molecular weight is 376.84. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Isatin derivatives, such as the one , have been investigated for their antimicrobial properties. A study by Khalid, Sumrra, and Chohan (2020) synthesized a series of isatin-derived ligands which, when complexed with metals like Co(II), Ni(II), Cu(II), and Zn(II), exhibited significant antibacterial and antifungal activities. This suggests that compounds related to "1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one" could potentially be applied as antimicrobial agents (Khalid, Sumrra, & Chohan, 2020).
Synthesis and Chemical Transformation
Research by Kouznetsov, Forero, and Torres (2008) explored the synthesis of novel spiro dihydroquinoline-oxindoles via Povarov reaction, highlighting the versatility of isatin derivatives in forming complex and biologically active structures. Such methodologies could be relevant to synthesizing or modifying compounds like the one specified, potentially leading to new materials with unique properties (Kouznetsov, Forero, & Torres, 2008).
Liquid Crystalline Properties
Thaker et al. (2012) conducted studies on Schiff base-ester linkage involving disubstituted naphthalene ring systems, which exhibited liquid crystalline properties. This suggests that structurally complex isatin derivatives might also show such mesomorphic behavior, opening avenues for their application in materials science, especially in the development of liquid crystal displays or optical devices (Thaker et al., 2012).
Catalytic and Synthetic Applications
A study by Katayev and Kündig (2012) demonstrated the palladium-catalyzed intramolecular α-arylation of an amide, resulting in a 3-aryl-3-benzyloxindole with antitumor activity. This showcases the potential of using isatin-based compounds in catalytic synthesis, leading to products with significant biological activities (Katayev & Kündig, 2012).
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Compounds with an indole nucleus often interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Biochemical pathways
Indole derivatives can affect various biochemical pathways depending on their specific targets . For example, if the compound targets a receptor involved in a signaling pathway, it could alter the signal transduction within that pathway.
Action environment
Environmental factors, such as pH, can influence the action, efficacy, and stability of a compound . For example, the photophysical properties of some compounds can change in different pH environments .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)iminoindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-27-18-12-10-17(11-13-18)24-21-19-4-2-3-5-20(19)25(22(21)26)14-15-6-8-16(23)9-7-15/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPULHISVBUUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.